molecular formula C26H23NO4 B064796 Fmoc-cis-DL-3-phenyl-Pro-OH CAS No. 181824-45-3

Fmoc-cis-DL-3-phenyl-Pro-OH

Cat. No.: B064796
CAS No.: 181824-45-3
M. Wt: 413.5 g/mol
InChI Key: XZINBBVSLWSWBO-UUOWRZLLSA-N
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Description

This compound is a white, water-soluble powder with a molecular weight of 413.47 g/mol and a melting point of 180-182°C . It is commonly used in the synthesis of peptides and proteins due to its ability to protect the amine group during chemical reactions.

Mechanism of Action

Preparation Methods

The preparation of Fmoc-cis-DL-3-phenyl-Pro-OH involves several synthetic routes and reaction conditions:

    Synthetic Routes: The fluorenylmethyloxycarbonyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride.

    Reaction Conditions: The reaction typically occurs in the presence of a base, such as sodium bicarbonate, in an aqueous dioxane solution.

    Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Fmoc-cis-DL-3-phenyl-Pro-OH undergoes various chemical reactions, including:

Scientific Research Applications

Fmoc-cis-DL-3-phenyl-Pro-OH has numerous scientific research applications:

Comparison with Similar Compounds

Fmoc-cis-DL-3-phenyl-Pro-OH can be compared with other similar compounds, such as:

    Fmoc-L-phenylalanine: Another amino acid derivative used in peptide synthesis.

    Fmoc-DL-3-phenylalanine: Similar to this compound but with different stereochemistry.

    Fmoc-L-proline: A proline derivative used in peptide synthesis.

The uniqueness of this compound lies in its specific stereochemistry and its ability to form stable peptide bonds, making it a valuable tool in peptide and protein synthesis.

Properties

IUPAC Name

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINBBVSLWSWBO-UUOWRZLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373287
Record name Fmoc-cis-DL-3-phenyl-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181824-45-3
Record name Fmoc-cis-DL-3-phenyl-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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